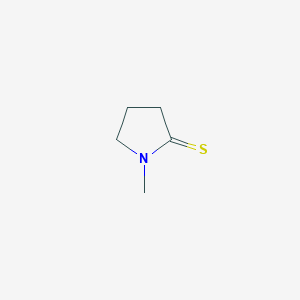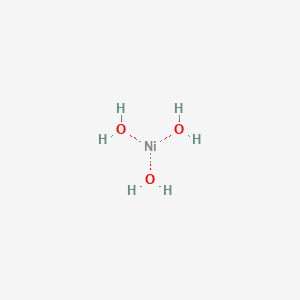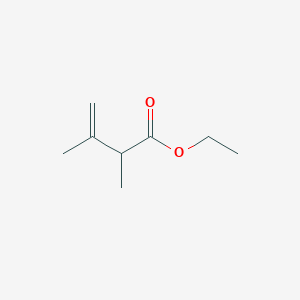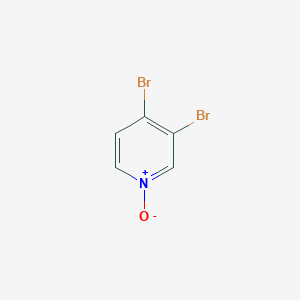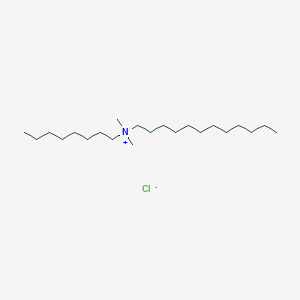
2-Amino-4-methylthiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Microwave-assisted synthesis techniques have been developed for 2-aminothiophene-3-carboxylic acid derivatives, including 2-amino-4-methylthiophene-3-carboxylic acid, demonstrating the efficiency of microwave irradiation in synthesizing these compounds quickly (Hesse, Perspicace, & Kirsch, 2007). Additionally, methods for the synthesis of 2-aminothiophenes from carbonyl compounds, nitriles with an active methylene group, and sulfur highlight the versatility and simplicity of producing 2-aminothiophene derivatives (Gewald, 1976).
Molecular Structure Analysis
The molecular structure and computational study of methyl-3-aminothiophene-2-carboxylate, a closely related compound, have been explored through single crystal X-ray diffraction and various computational analyses, providing insights into the interactions and energy distributions within the crystal packing of these molecules (Tao et al., 2020).
Chemical Reactions and Properties
The Gewald reaction has been employed to synthesize 2-aminothiophene-3-carboxylates bearing various aryl groups, showcasing the chemical reactivity and functional group tolerance of 2-aminothiophene derivatives (Tormyshev et al., 2006). Additionally, the Chan-Lam cross-coupling provides a method for N-arylation of methyl 2-aminothiophene-3-carboxylate, further demonstrating the chemical versatility of these compounds (Rizwan et al., 2015).
科学的研究の応用
Synthetic Chemistry Applications
One major area of application for 2-amino-4-methylthiophene-3-carboxylic acid is in the synthesis of complex organic molecules. The compound serves as a critical intermediate in the creation of a wide range of derivatives that exhibit a variety of biological activities. For instance, the one-pot synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives has demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019). This highlights its potential in developing new antimicrobial agents.
Additionally, microwave-assisted synthesis techniques have been employed to efficiently produce various 2-aminothiophene-3-carboxylic acid derivatives. This method facilitates the rapid synthesis of these compounds, which can then be further transformed into thieno[2,3-d]pyrimidin-4-ones and their chloro derivatives, showcasing the versatility of 2-aminothiophene-3-carboxylic acid in heterocyclic chemistry (Tetrahedron Letters, 2007).
Material Science and Dye Development
In material science, thiophene derivatives, including 2-amino-4-methylthiophene-3-carboxylic acid, have been explored for their potential in dyeing polyester fibers. Novel heterocyclic disperse dyes synthesized from thiophene derivatives have shown promising results in terms of dyeing performance and fastness properties, although some challenges remain in terms of photostability (Journal Of Chemical Society Of Nigeria, 2015). This research underscores the potential of thiophene derivatives in developing new dyes with desirable properties for textile applications.
Photovoltaic Applications
Moreover, the conductive properties of thiophene derivatives have been exploited in the development of solar cell technologies. Studies on conducting polymer dyes derived from thiophene compounds, including 2-aminothiophene-3-carboxylic acid, have demonstrated their effectiveness as photosensitizers in photovoltaic cells. These findings reveal the capacity of thiophene-based compounds to enhance solar cell performance, offering a pathway to more efficient and sustainable energy sources (Journal of Power Sources, 2011).
特性
IUPAC Name |
2-amino-4-methylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIFTAJMGYVKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515011 |
Source


|
| Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylthiophene-3-carboxylic acid | |
CAS RN |
14770-81-1 |
Source


|
| Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

